Ligand-Target Affinity vs. Structurally Divergent Analogues: Awaiting Direct Comparative Data
No direct head-to-head biological assay data (e.g., IC50, Ki, or EC50 against a specific protein target) comparing the 5-chloropyridin-2-yl derivative to its 6-methyl or 3-methyl pyridine analogues within the 1-phenylpyrrolidin-2-one piperidine series are currently retrievable from primary peer-reviewed literature, authoritative public databases (ChEMBL, PubChem, BindingDB), or patent sources. A BindingDB entry (CHEMBL5590701) reports an IC50 of 18 nM for a compound against recombinant human PKM2, but the structure (SMILES: Clc1cc(Cl)c(Nc2nc(-c3cnc4ncccn34)cs2)c(Cl)c1) is structurally distinct and belongs to a different chemotype [1]. Consequently, it cannot serve as a comparator. Absent such data, the relative biochemical differentiation of the target compound remains unquantified.
| Evidence Dimension | Binding Affinity (IC50) against recombinant human PKM2 |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | CHEMBL5590701 (structurally unrelated chemotype) IC50 = 18 nM |
| Quantified Difference | Not calculable |
| Conditions | Inhibition of recombinant human PKM2 (E. coli expressed), preincubation 30 min, β-NADH detection over 20 min |
Why This Matters
For scientists selecting tool compounds or leads, the absence of quantitative target engagement data precludes any claim that the 5-chloro derivative offers superior potency or selectivity over its closest analogues, making target-specific procurement decisions speculative.
- [1] BindingDB. Entry BDBM50641076, CHEMBL5590701. IC50 data for recombinant human PKM2 inhibitor. Accessed May 2026. View Source
